Bis(6-Bromoquinoline)sulfate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Bis(6-Bromoquinoline)sulfate, can be achieved through several methods. Traditional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different catalysts, solvents, and reaction conditions to achieve the desired product.
Recent advances have introduced greener and more sustainable methods for synthesizing quinoline derivatives. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound . For the specific synthesis of this compound, the sulfation process involves the use of sulfuric acid as a reagent to introduce the sulfate group .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(6-Bromoquinoline)sulfate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the quinoline rings can participate in electrophilic substitution reactions, leading to the formation of different substituted quinoline derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: Quinoline derivatives can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, bromine, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield a variety of substituted quinoline derivatives, while nucleophilic substitution can lead to the formation of different quinoline analogs .
Scientific Research Applications
Bis(6-Bromoquinoline)sulfate has several scientific research applications, including:
Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.
Biochemical Studies: It serves as a biochemical reagent in various studies to understand the biochemical pathways and mechanisms.
Medicinal Chemistry:
Industrial Chemistry: The compound is used in the synthesis of other quinoline derivatives, which have applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of Bis(6-Bromoquinoline)sulfate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to different biological effects . The bromine atoms on the quinoline rings can enhance the compound’s reactivity and binding affinity to its targets . The sulfate group may also play a role in the compound’s solubility and stability, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: A simpler analog of Bis(6-Bromoquinoline)sulfate, lacking the sulfate group.
Quinoline: The parent compound of the quinoline family, without any substituents.
Bis(8-Bromoquinoline)sulfate: A similar compound with bromine atoms at the 8-position instead of the 6-position.
Uniqueness
This compound is unique due to the presence of two 6-bromoquinoline molecules and a sulfate group. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives . The presence of bromine atoms enhances its reactivity, while the sulfate group improves its solubility and stability .
Properties
IUPAC Name |
6-bromoquinoline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZNQCLIGYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674640 | |
Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-78-5 | |
Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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